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1H-pyrrolo[3,2-d]pyrimidin-4-amine

Microtubule targeting agents Anticancer drug design Colchicine-site binders

Researchers pursuing kinase-targeted therapies often default to the [2,3-d] regioisomer, unknowingly sacrificing potency and resistance-overcoming selectivity. The [3,2-d] scaffold resolves this with quantifiable structural advantages: • 4.8-fold gain in microtubule depolymerization EC₅₀ versus the [2,3-d] isomer • Unique back-pocket access in HER2/EGFR, overcoming T790M/L858R resistance mutations • C7 halogenation-ready vector enabling >5-fold IC₅₀ reduction across cancer cell lines. Supplied with full analytical documentation and global shipping from regional stock points.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B7853465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-d]pyrimidin-4-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=CN2)N)N=C1
InChIInChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3H,7H2,(H,9,10)
InChIKeyBCEMGRPBGIVPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-d]pyrimidin-4-amine: A Privileged 9-Deazapurine Scaffold


1H-Pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227‑98‑7) is the unsubstituted core of the 9‑deazapurine family, a bicyclic heteroaromatic scaffold that fuses a pyrrole and a pyrimidine ring at the [3,2-d] junction. Unlike the naturally occurring 7‑deazapurine (pyrrolo[2,3-d]pyrimidine) isomer, the [3,2-d] regioisomer is exclusively synthetic and has become a privileged scaffold in medicinal chemistry for constructing potent inhibitors of receptor tyrosine kinases (RTKs), microtubule dynamics, and folate metabolism [1]. Its unique electronic distribution and hydrogen‑bonding topology, arising from the altered ring fusion, enable distinct binding modes that are not accessible to the more common [2,3-d] isomer, making the [3,2-d] scaffold strategically important for industrial and academic discovery programs targeting resistant cancer phenotypes or polypharmacological profiles [2].

1
Core utility

9-deazapurine privileged scaffold for RTK, microtubule, and folate-pathway inhibitor design programs.

2
Binding-mode differentiation

[3,2-d] ring fusion enables distinct H-bond topology and back-pocket kinase access unavailable to [2,3-d] isomers.

3
Synthetic handle

C7 position supports halogen-directed potency tuning; N5 side-chain vectors enable parallel DMPK optimization.

Why This Scaffold Cannot Be Replaced by Pyrrolo[2,3-d]pyrimidine Analogs


Pyrrolopyrimidine regioisomers are not functionally interchangeable: the position of the ring fusion dictates the spatial orientation of the 4‑amine and the hydrogen‑bond donor/acceptor pattern, directly controlling binding affinity, selectivity, and drug‑metabolism profiles. A direct regioisomeric head‑to‑head evaluation demonstrated that pyrrolo[3,2-d]pyrimidine analogs are significantly more potent than their pyrrolo[2,3-d]pyrimidine counterparts across multiple microtubule‑targeting and antiproliferative assays [1]. Moreover, the [3,2-d] scaffold uniquely enables access to the “back pocket” of certain kinases (e.g., HER2/EGFR) that is inaccessible to the quinazoline and [2,3-d] scaffolds, a feature that has been exploited to overcome clinically relevant resistance mutations (T790M L858R) while improving oral pharmacokinetics [2]. Simple one‑to‑one substitution with a [2,3-d] analog therefore risks forfeiting both potency and resistance‑overcoming selectivity that have been quantitatively validated.

Binding topology mismatch

[2,3-d] regioisomer orients the 4-amine differently; reported H-bond donor/acceptor pattern may not transfer, limiting target engagement for back-pocket kinase conformations.

Resistance-mutation context may differ

The [3,2-d] scaffold has reported access to T790M L858R and P-gp/βIII-tubulin resistance models; direct substitution with [2,3-d] or quinazoline cores may forfeit this model-response context.

Synthetic-vector divergence

C7 halogenation and N5 DMPK optimization vectors are pharmacophorically productive on [3,2-d] but reported as poorly productive or sterically disfavored on [2,3-d]; analog series may not reproduce potency trends.

Quantitative Differentiation Against Closest Analogs


Regioisomeric Advantage in Microtubule Depolymerization

In a systematic regioisomeric comparison, the pyrrolo[3,2-d]pyrimidine derivative 3•HCl demonstrated a 4.8‑fold lower EC50 for cellular microtubule depolymerization and a 1.9‑fold lower IC50 for MDA‑MB‑435 cell proliferation compared with the direct pyrrolo[2,3-d]pyrimidine counterpart (compound 1). The [3,2-d] isomer also achieved 65% inhibition of radiolabeled colchicine binding at 5 µM, confirming efficient targeting of the colchicine site [1].

Microtubule depolymerization
Head-to-head
4.8× lower EC50 (1.2 vs 5.8 µM) and 1.9× lower IC50 (96.6 vs 183 nM) vs [2,3-d] analog
Supports regioisomer selection for microtubule-targeting assay sensitivity
A-10 smooth muscle and MDA-MB-435 models; colchicine-site binding confirmed at 65% inhibition
Microtubule targeting agents Anticancer drug design Colchicine-site binders

Dual HER2/EGFR Inhibition and Oral Efficacy

Pyrrolo[3,2-d]pyrimidine‑based dual HER2/EGFR inhibitor 2cb exhibited balanced low‑nanomolar kinase inhibition (HER2 IC50 = 11 nM; EGFR IC50 = 11 nM) and a BT‑474 cell GI50 of 56 nM. In mouse and rat gastric cancer xenograft models, 2cb achieved complete tumor stasis or regression (mouse T/C = 0% at 100 mg/kg po bid; rat T/C = ‑1% at 25 mg/kg po bid), whereas most quinazoline‑based HER2/EGFR inhibitors require intravenous administration or show less favorable tumor‑to‑plasma ratios due to poorer membrane permeability and metabolic profiles [1]. The [3,2-d] scaffold enables installation of N‑5 side‑chain modifications that simultaneously optimize solubility, permeability, and oral bioavailability—a three‑dimensional optimization vector unavailable to the planar quinazoline core.

Dual HER2/EGFR inhibition
Cross-study comparable
HER2 IC50 11 nM, EGFR IC50 11 nM; BT-474 GI50 56 nM; oral tumor regression in mouse and rat xenografts
Reported kinase potency with oral-model tumor regression context
Matches lapatinib kinase potency; improved DMPK profile attributed to N5 vector
HER2/EGFR dual inhibitors Targeted cancer therapy Drug metabolism and pharmacokinetics

Overcoming P-Glycoprotein and βIII-Tubulin Resistance

N5‑substituted pyrrolo[3,2-d]pyrimidin‑4‑amines (compounds 4, 5, and 8–13) retained single‑ to double‑digit nanomolar IC50 values against cancer cells overexpressing P‑glycoprotein (P‑gp) or βIII‑tubulin, two major resistance mechanisms that render paclitaxel and vinblastine ineffective. Compound 11 achieved statistically significant tumor growth inhibition in three xenograft models (MDA‑MB‑435, MDA‑MB‑231, NCI/ADR‑RES) without overt toxicity [1]. By contrast, paclitaxel shows >100‑fold loss of potency in P‑gp‑overexpressing NCI/ADR‑RES cells (IC50 > 1 µM vs. <10 nM in sensitive cells) [2]. The colchicine‑site binding mode of the pyrrolo[3,2-d]pyrimidine scaffold inherently avoids P‑gp recognition, distinguishing it from taxane‑ and vinca‑site agents.

P-gp / βIII-tubulin resistance
Class-level
Low-nM IC50 retained in P-gp+ and βIII-tubulin+ cells; >100× potency shift vs paclitaxel in resistant models
Supports resistance-model endpoint review; taxane comparators show quantitative disqualification
3 xenograft models; compound 11 reported no overt toxicity at efficacious oral doses
Microtubule targeting agents Multidrug resistance Preclinical efficacy

Selectivity Fingerprint Against a Kinase Panel

Pyrrolo[3,2-d]pyrimidine derivative 8b was profiled against a panel of kinases and found to inhibit CDK2/Cyclin A1, DYRK3, and GSK3α with residual activities of 10–23% at a fixed concentration, compared with 1–10% residual activity for imatinib [1]. While imatinib is a more potent ABL/PDGFR/KIT inhibitor, the higher residual activity of 8b on these specific kinases suggests a narrower selectivity profile that may be therapeutically exploited for CDK2‑dependent cancers. Additionally, 8b arrested MCF‑7 cells in S‑phase, a cell‑cycle effect distinct from the G1/G0 arrest typically induced by imatinib, indicating a mechanistically orthogonal antiproliferative action [1].

Kinase selectivity panel
Cross-study comparable
CDK2/Cyclin A1, DYRK3, GSK3α: 10–23% residual activity (vs 1–10% for imatinib); S-phase arrest in MCF-7
Narrower selectivity fingerprint vs imatinib; orthogonal cell-cycle mechanism context
Single-point kinase panel; imatinib shows broader pan-kinase suppression
Kinase selectivity profiling CDK2 inhibitors EGFR inhibitor hybrids

Halogen-Directed Potency Enhancement at C7

Introduction of iodine at the C7 position of the pyrrolo[3,2-d]pyrimidine core reduced IC50 values into the sub‑micromolar range across four cancer cell lines (L1210, CEM, HeLa, MDA‑MB‑231), whereas the 2,4‑dichloro parent compound showed only low‑micromolar activity [1]. This C7 vector is uniquely accessible for electrophilic halogenation in the [3,2-d] isomer because the electronic environment at C7 differs from that of the [2,3-d] isomer, where C7 substitution often leads to diminished activity due to steric clashes with the kinase hinge region [2]. Consequently, the [3,2-d] scaffold provides a distinct synthetic handle for potency tuning that is not pharmacophorically available in the [2,3-d] series.

C7 halogenation SAR
Class-level
>5× IC50 reduction into sub-µM range with C7 iodination across 4 cancer cell lines
Supports C7 as a productive synthetic vector for potency tuning on the [3,2-d] scaffold
L1210, CEM, HeLa, MDA-MB-231 panels; C7 vector poorly productive on [2,3-d] isomer
Halogenated pyrrolopyrimidines Structure‑activity relationships Antiproliferative agents

High-Impact Procurement Scenarios


Microtubule Depolymerizer Programs for Multidrug-Resistant Cancers

The scaffold’s 4.8‑fold gain in microtubule depolymerization EC50 over the [2,3-d] regioisomer and its inherent evasion of P‑gp and βIII‑tubulin resistance mechanisms make it the core of choice for next‑generation microtubule targeting agents. Preclinical compound 11 has already demonstrated tumor stasis in P‑gp‑positive xenografts without overt toxicity [1][2].

Orally Bioavailable HER2/EGFR Dual Inhibitor Development

The pyrrolo[3,2-d]pyrimidine scaffold uniquely enables simultaneous optimization of potency, solubility, and oral bioavailability through N‑5 side‑chain modification—a multidimensional vector unavailable to quinazoline cores. Compound 2cb achieved complete tumor regression in xenografts at well‑tolerated oral doses [3].

Selective CDK2/EGFR Hybrid Inhibitor Discovery

Profiling data show that pyrrolo[3,2-d]pyrimidine derivatives can achieve focused inhibition of CDK2, DYRK3, and GSK3α with higher residual activity on other kinases compared with imatinib, enabling the design of safer, target‑specific clinical candidates for CDK2‑dependent malignancies [4].

C7-Halogenation-Driven Antiproliferative Lead Optimization

The C7 position of the pyrrolo[3,2-d]pyrimidine core is uniquely suited for halogen‑directed potency improvements, reducing IC50 values by >5‑fold into the sub‑micromolar range across diverse cancer cell lines—a synthetic handle that is pharmacophorically inaccessible in the [2,3-d] isomer [5].

Application
Selection Property
Validation Focus
Microtubule-targeting resistance-model studies
Regioisomeric potency advantage and P-gp/βIII-tubulin evasion context
Depolymerization and colchicine-site endpoint review in resistant cell lines
Oral kinase inhibitor discovery (HER2/EGFR)
Back-pocket kinase access and N5 DMPK optimization vector
Kinase panel selectivity and oral exposure-model validation
CDK2/EGFR-focused inhibitor profiling
Narrower selectivity fingerprint vs pan-kinase suppressors
Cell-cycle phase-arrest and residual-activity panel endpoints
C7-halogenation lead optimization
Electrophilic C7 vector unique to [3,2-d] scaffold
Antiproliferative IC50 shift across diverse cancer cell-line panels
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